molecular formula C10H11ClN2S B5747155 1-(4-Chlorophenyl)-3-cyclopropylthiourea

1-(4-Chlorophenyl)-3-cyclopropylthiourea

Cat. No.: B5747155
M. Wt: 226.73 g/mol
InChI Key: NYJQQZKMYIVVHZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-cyclopropylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound features a chlorophenyl group and a cyclopropyl group attached to a thiourea moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-cyclopropylthiourea typically involves the reaction of 4-chloroaniline with cyclopropyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and reduces the production time and cost.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-cyclopropylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or dimethylformamide at elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines or thiols

    Substitution: Substituted thioureas

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-cyclopropylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition disrupts the normal cellular processes, leading to the desired therapeutic effects. Additionally, the compound’s ability to form stable complexes with metal ions contributes to its biological activity.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-cyclopropylthiourea can be compared with other thiourea derivatives to highlight its uniqueness:

    1-(4-Chlorophenyl)-3-phenylthiourea: Similar structure but lacks the cyclopropyl group, which may result in different biological activities.

    1-(4-Chlorophenyl)-3-methylthiourea: Contains a methyl group instead of a cyclopropyl group, leading to variations in chemical reactivity and biological properties.

    1-(4-Chlorophenyl)-3-ethylthiourea: Features an ethyl group, which may affect its solubility and interaction with molecular targets.

The presence of the cyclopropyl group in this compound imparts unique steric and electronic effects, making it distinct from other thiourea derivatives.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-cyclopropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJQQZKMYIVVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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